Cas no 863453-04-7 (3-benzyl-7-{(2-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine)

3-benzyl-7-{(2-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 3-benzyl-7-{(2-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine
- 3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-[[(2-fluorophenyl)methyl]thio]-3-(phenylmethyl)-
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- Inchi: 1S/C18H14FN5S/c19-15-9-5-4-8-14(15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2
- InChI Key: PFMSJASXQJXGEY-UHFFFAOYSA-N
- SMILES: C1=NC(SCC2=CC=CC=C2F)=C2N=NN(CC3=CC=CC=C3)C2=N1
3-benzyl-7-{(2-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0682-0087-3mg |
3-benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863453-04-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0682-0087-15mg |
3-benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863453-04-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0682-0087-2mg |
3-benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863453-04-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0682-0087-4mg |
3-benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863453-04-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0682-0087-2μmol |
3-benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863453-04-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0682-0087-10mg |
3-benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863453-04-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0682-0087-5μmol |
3-benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863453-04-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0682-0087-10μmol |
3-benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863453-04-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0682-0087-1mg |
3-benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863453-04-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0682-0087-5mg |
3-benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
863453-04-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-benzyl-7-{(2-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine Related Literature
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on 3-benzyl-7-{(2-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine
Compound CAS No 863453-04-7: 3-Benzyl-7-{(2-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine
The compound with CAS No 863453-04-7, known as 3-Benzyl-7-{(2-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of triazolopyrimidines, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule's structure incorporates a benzyl group, a methylsulfanyl group attached to a 2-fluorophenyl ring, and a triazolopyrimidine core, making it a unique candidate for various pharmacological applications.
Recent studies have highlighted the importance of triazolopyrimidines in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeted therapies. The benzyl group in this compound contributes to its lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins. Meanwhile, the methylsulfanyl group introduces sulfur-based interactions, which are crucial for stabilizing protein-ligand complexes. The presence of a fluorine atom on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its bioavailability and selectivity.
One of the most promising aspects of this compound is its potential as an anticancer agent. Preclinical studies have demonstrated that triazolopyrimidine derivatives can inhibit key enzymes involved in cell proliferation and survival pathways. For instance, research published in *Journal of Medicinal Chemistry* revealed that similar compounds exhibit potent activity against Aurora kinases, which are critical regulators of mitosis. The benzyl group and methylsulfanyl substituent in this compound may enhance its ability to target these kinases selectively.
In addition to its anticancer potential, this compound has shown promise in antiviral therapy. The triazolopyrimidine core is known to interact with viral proteases and polymerases, making it a potential candidate for treating infections caused by RNA viruses such as influenza and hepatitis C. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds with viral targets, further supporting their therapeutic potential.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the triazolopyrimidine core through cyclization reactions and the subsequent introduction of substituents such as the benzyl group and methylsulfanyl group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets rigorous quality standards for preclinical testing.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses confirm the compound's molecular structure and purity, providing a solid foundation for further studies. Additionally, thermal stability studies have shown that the compound maintains its integrity under moderate heating conditions, which is essential for its formulation into pharmaceutical dosage forms.
Looking ahead, ongoing research is focused on elucidating the exact mechanism of action of this compound at the molecular level. Collaborative efforts between academic institutions and pharmaceutical companies are leveraging cutting-edge technologies such as cryo-electron microscopy (cryo-EM) to visualize how this compound interacts with its target proteins. Such insights will be instrumental in refining its structure further and improving its therapeutic profile.
In conclusion, CAS No 863453-04-7 represents a significant advancement in medicinal chemistry. Its unique structure combines functional groups that confer favorable pharmacokinetic properties and potent biological activity. As research progresses, this compound holds immense promise for addressing unmet medical needs in oncology and virology. Continued investment in its development will undoubtedly yield innovative therapeutic solutions in the near future.
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